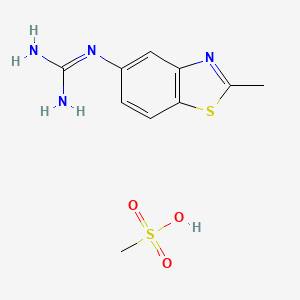

N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate

Beschreibung

N-(2-Methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a guanidine moiety at position 5, paired with a methanesulfonate counterion. The benzothiazole scaffold is known for its electron-deficient aromatic system, which facilitates π-π interactions and hydrogen bonding, making it relevant in medicinal chemistry and materials science . The methanesulfonate (mesylate) salt enhances solubility and crystallinity, a property critical for pharmaceutical formulation and structural characterization .

Eigenschaften

IUPAC Name |

methanesulfonic acid;2-(2-methyl-1,3-benzothiazol-5-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S.CH4O3S/c1-5-12-7-4-6(13-9(10)11)2-3-8(7)14-5;1-5(2,3)4/h2-4H,1H3,(H4,10,11,13);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZOIMOSTDANPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the field of cardiovascular medicine. This article delves into its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound is characterized by a unique structure consisting of a benzothiazole moiety and a guanidine group. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. This structural configuration is crucial for its biological activity, particularly as an inhibitor of sodium-hydrogen exchangers (NHEs), which are vital in maintaining cellular ion balance during ischemic events.

This compound primarily functions by inhibiting sodium-hydrogen exchangers. This inhibition is particularly beneficial in conditions such as myocardial ischemia and reperfusion injury, where preserving cellular integrity is essential. By blocking the NHEs, the compound helps to regulate intracellular pH and sodium levels, thereby protecting cardiac cells from damage during ischemic episodes.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Sodium-Hydrogen Exchangers : This action contributes to cardioprotection during ischemic conditions.

- Potential Antioxidant Effects : Similar compounds have shown antioxidant properties, which could further enhance their therapeutic potential in cardiovascular diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(2-methylbenzothiazol-5-yl)guanidine | Chloro substituent on benzothiazole | Enhanced potency against specific NHEs |

| N-(benzothiazol-5-yl)guanidine | Lacks methyl substitution | Different biological activities |

| 2-Methyl-N-(4-fluorobenzothiazol-5-yl)guanidine | Fluorine substitution in para position | Altered pharmacokinetics |

This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential advantages in therapeutic contexts.

Case Studies and Research Findings

Research has demonstrated that compounds structurally similar to this compound exhibit significant cardioprotective effects. For instance:

- Cardioprotective Studies : In vivo studies have shown that administration of this compound can significantly reduce myocardial damage following ischemic events.

- Mechanistic Studies : Binding affinity studies indicate that the compound interacts effectively with target proteins involved in cardiac function, suggesting its potential for use in combination therapies with other pharmacological agents to enhance efficacy and minimize side effects.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Key areas of focus include:

- Synergistic Effects : Exploring the interactions between this compound and other cardiovascular drugs to identify potential synergistic effects.

- Broader Therapeutic Applications : Investigating its efficacy in other conditions beyond cardiovascular diseases, such as metabolic disorders or neurodegenerative diseases where cellular ion balance is critical.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional distinctions between N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate and analogous compounds are summarized below:

Structural and Functional Differences

Aromatic Core Variations: The benzothiazole core in the target compound differs from benzenesulfonyl or benzoyl groups in analogs.

Counterion Impact :

- The methanesulfonate counterion in the target compound improves aqueous solubility compared to free-base guanidines (e.g., compounds [12–18] in ) and hydrochloride salts (e.g., patent compound in ). Methanesulfonate’s low basicity reduces hygroscopicity, favoring stable crystalline forms .

Reaction times vary (1–11 hours), influencing yield and purity .

Physicochemical Properties :

- Solubility : Methanesulfonate salts generally exhibit higher solubility in polar solvents than free bases or hydrochloride salts. For example, the patent compound () with a hydrochloride counterion may require co-solvents for dissolution.

- Crystallinity : The crystalline modifications described in highlight the role of sulfonate groups in stabilizing lattice structures. The target compound’s mesylate salt likely adopts a similar advantage.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate generally follows these key steps:

- Formation of the benzothiazole intermediate : Starting from 2-methyl-1,3-benzothiazole or its precursors, the benzothiazole ring system is constructed or functionalized at the 5-position to introduce reactive groups.

- Introduction of the guanidine group : The guanidine moiety is introduced typically by reaction of an amine or related precursor with guanidine or guanidine derivatives.

- Conversion to methanesulfonate salt : The free base guanidine compound is converted into its methanesulfonate salt by treatment with methanesulfonic acid, improving solubility and stability.

Detailed Preparation Procedure

Synthesis of Benzothiazole Guanidine Free Base

One reported method involves heating the benzothiazole amine derivative with guanidine or guanidine salts under controlled conditions to form the guanidine-substituted benzothiazole free base. For example, in related benzothiazole amidinium compounds, heating in polyphosphoric acid (PPA) at elevated temperatures (120–180 °C) facilitates the formation of the guanidine linkage.

Conversion to Methanesulfonate Salt

After isolation of the free base, the compound is dissolved or suspended in ethanol or a suitable solvent, followed by the addition of methanesulfonic acid. Stirring at room temperature for about 1 hour allows formation of the methanesulfonate salt, which precipitates upon cooling and can be purified by crystallization from water/acetone or ethanol mixtures.

Example from Literature

Reaction Conditions and Optimization

- Temperature : Elevated temperatures (120–180 °C) are essential for the initial guanidine formation step, often requiring heating under inert atmosphere or in sealed vessels to prevent decomposition.

- Solvent choice : Polyphosphoric acid is commonly used as a reaction medium for cyclization and guanidine introduction due to its strong acidity and dehydrating properties.

- Salt formation : Methanesulfonic acid is preferred for salt formation because it produces stable, crystalline salts with good solubility profiles.

- Purification : Recrystallization from mixed solvents such as water/acetone enhances purity and yield.

Comparative Notes on Related Compounds

- Similar benzothiazole guanidine derivatives have been prepared using analogous methods, with variations in the aromatic substitution pattern influencing reaction conditions and yields.

- The methanesulfonate salt form is favored for its stability and ease of handling compared to free base forms.

- Alternative guanidine derivatives (e.g., trifluoromethylsulfonyl guanidines) require more complex synthetic routes involving solid-phase synthesis and coupling reactions, but the core principle of salt formation with methanesulfonic acid remains consistent.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Benzothiazole intermediate synthesis | Starting aromatic amines, sulfonation or cyclization reagents | Formation of benzothiazole core | Typically multi-step, not always detailed |

| Guanidine introduction | Guanidine or guanidine salts, PPA, heat (120–180 °C) | Formation of guanidine-substituted benzothiazole free base | Requires careful temperature control |

| Salt formation | Methanesulfonic acid, ethanol, room temperature, stirring | Conversion to methanesulfonate salt | Improves solubility and stability |

| Purification | Crystallization from water/acetone or ethanol | Obtain pure solid | Yields ~50–60% reported for related compounds |

Research Findings and Analytical Data

- The methanesulfonate salt exhibits high purity as confirmed by UPLC and mass spectrometry in related benzothiazole guanidine compounds, with melting points often exceeding 300 °C indicating thermal stability.

- Proton NMR spectra typically show characteristic broad singlets for guanidine NH protons around 9.3 ppm, consistent with guanidine moiety presence.

- The salt form enhances biological activity and bioavailability in medicinal chemistry applications due to improved solubility and stability profiles.

Q & A

How can researchers design a synthesis protocol for N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate to ensure high yield and purity?

Answer:

A robust synthesis protocol should integrate multi-step optimization. Begin with the preparation of the benzothiazole core via cyclization of 2-methyl-5-aminobenzothiazole derivatives, followed by guanidine functionalization using methanesulfonic acid under controlled anhydrous conditions. Key steps include:

- Intermediate purification : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates.

- Acid-base titration : Monitor guanidine protonation with methanesulfonic acid to ensure stoichiometric salt formation.

- Crystallization : Recrystallize the final product from ethanol/water mixtures to enhance purity (>98% by HPLC) .

- Validation : Confirm purity via reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) and structural integrity via / NMR .

What advanced spectroscopic and crystallographic techniques are recommended to confirm the structural integrity of the benzothiazole-guanidine core?

Answer:

For unambiguous structural confirmation:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal lattice, particularly for verifying methanesulfonate counterion positioning and hydrogen-bonding networks. Single-crystal diffraction data (Mo-Kα radiation, 100 K) should achieve R1 < 0.05 .

- 2D NMR : Employ - HMBC to map guanidine NH interactions with the benzothiazole ring.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] with <2 ppm error).

How should researchers address discrepancies in crystallographic data when resolving the molecular structure of this compound?

Answer:

Discrepancies often arise from polymorphism or disordered solvent molecules. Mitigate these by:

- Data collection : Use synchrotron radiation for high-resolution datasets (<0.8 Å) to reduce noise.

- Refinement strategies : Apply TWIN/BASF commands in SHELXL to model twinning or disorder. Cross-validate with spectroscopic data (e.g., IR for functional groups, solid-state NMR for lattice dynamics) .

- Comparative analysis : Benchmark against structurally analogous guanidine methanesulfonates (e.g., ethylenethiourea derivatives) to identify systematic errors .

What methodological considerations are critical when evaluating the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies require:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor decomposition via LC-MS to identify degradants (e.g., sulfonic acid by-products).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C.

- Polymorph screening : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect phase transitions under stress .

How can reaction conditions be optimized to minimize by-product formation during the synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)guanidine derivatives?

Answer:

Key optimizations include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance guanidine nucleophilicity while avoiding hydrolysis.

- Temperature control : Maintain reactions at 0–5°C during methanesulfonic acid addition to prevent sulfonation of the benzothiazole ring.

- Catalytic additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate salt formation and reduce reaction time .

What strategies are effective for analyzing non-covalent interactions between this compound and biological targets?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry for enzyme-inhibitor complexes.

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions, validated by mutagenesis studies on key residues.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) for membrane-associated targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.